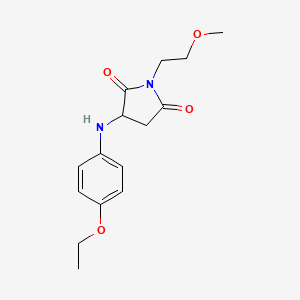

3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-21-12-6-4-11(5-7-12)16-13-10-14(18)17(15(13)19)8-9-20-2/h4-7,13,16H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTQRNAIBCTNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.335 g/mol

- Purity : Typically around 95% .

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrrolidinone derivatives demonstrated both antibacterial and antifungal activities, suggesting a broad spectrum of action against microbial pathogens .

Anticancer Potential

The compound's structural features may confer anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit cell proliferation in various cancer cell lines. In particular, derivatives of pyrrolidine have been associated with the inhibition of pathways involved in tumor growth, such as the ERK signaling pathway . This suggests that this compound could potentially act as an inhibitor of cancer cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cellular processes. For example, studies on related compounds have indicated that they can modulate the activity of protein kinases and phosphatases, which are crucial in regulating cell growth and apoptosis .

Case Studies

- Anticancer Activity : A study investigating the effects of pyrrolidine derivatives on melanoma cells found that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Data Table

| Biological Activity | Test Organism/Cell Line | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |

| Antifungal | Candida albicans | MIC = 16 µg/mL |

| Anticancer | A431 (squamous carcinoma) | IC50 = 5 µM |

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Structural and Pharmacological Comparison of Pyrrolidine-2,5-dione Derivatives

*Estimated based on molecular structure and guidelines.

Key Observations:

Substituent Flexibility and Bioavailability: The target compound’s 2-methoxyethyl group introduces two rotatable bonds, which may reduce oral bioavailability compared to rigid substituents like 4-methylbenzyl () . However, its polar surface area (~70 Ų) remains below the 140 Ų threshold associated with good absorption, suggesting favorable permeability .

Electron-Donating Substituents: The 4-ethoxyphenylamino group enhances lipophilicity compared to methoxy () or indolyl () substituents. This may improve blood-brain barrier penetration, critical for CNS-targeted anticonvulsants .

Anticonvulsant Activity: Compound 4 () shows potent MES test activity (ED50 = 62.14 mg/kg), attributed to its morpholinopropyl linker and thiophene moiety, which enhance sodium/calcium channel modulation . The target compound’s 2-methoxyethyl group may confer distinct pharmacokinetics, though its efficacy remains untested.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for bromoalkyl intermediates (), utilizing nucleophilic substitution with 4-ethoxyaniline and 2-methoxyethyl bromide . This contrasts with indolyl derivatives requiring multi-step couplings () .

Q & A

Q. What are the standard synthetic routes for preparing 3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione and its derivatives?

A common approach involves refluxing equimolar quantities of substituted anilines and dihydrofuran-2,5-dione derivatives in acetic acid. For example, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione was synthesized by reacting 4-methoxyaniline with dihydrofuran-2,5-dione under reflux, followed by crystallization . Modifications to the N1 and C3 positions can be achieved via aminoalkylation (Mannich reaction) or nucleophilic substitution. For instance, Mannich bases of 3-substituted pyrrolidine-2,5-diones were synthesized using formaldehyde and secondary amines .

Q. Which spectroscopic techniques are most effective for confirming the structure of pyrrolidine-2,5-dione derivatives?

- 1H and 13C NMR : Key signals include the carbonyl groups (δ ~170–180 ppm in 13C NMR) and substituent-specific shifts (e.g., ethoxy groups at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2 in 1H NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Used to confirm molecular weights with precision (e.g., [M+H]+ or [M+Na]+ ions) .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .

Q. What purification techniques are recommended for isolating pyrrolidine-2,5-dione derivatives post-synthesis?

- Recrystallization : Solvent systems like hexane/MeOH or ethyl acetate/hexane are effective for obtaining high-purity crystals .

- Column chromatography : Silica gel with gradients of ethyl acetate in hexane (e.g., 10–50%) is commonly used .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

- Catalysts : CuI salts improve yields in 1,3-cycloaddition reactions for triazolyl derivatives .

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in nucleophilic substitutions .

- Temperature control : Mild conditions (e.g., 50–80°C) prevent decomposition of thermally sensitive intermediates .

Q. What in vitro and in vivo models are appropriate for evaluating the anticonvulsant potential of pyrrolidine-2,5-dione derivatives?

- In vitro : Fluorometric GABA-transaminase inhibition assays (IC50 values) compared to standards like vigabatrin .

- In vivo :

- MES (Maximal Electroshock) : Tests for tonic-clonic seizure protection.

- scPTZ (Subcutaneous Pentylenetetrazole) : Evaluates absence seizure activity.

- 6 Hz Psychomotor Seizure Model : Assesses refractory epilepsy .

Q. How do researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy?

- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS.

- Metabolite identification : Use hepatic microsomes to detect active/inactive metabolites.

- Dose-response studies : Correlate in vitro IC50 values with effective in vivo doses .

Q. What strategies are employed to design multi-target ligands using pyrrolidine-2,5-dione scaffolds?

- Hybridization : Combine pharmacophores for distinct targets (e.g., 5-HT1A receptor and SERT binding moieties) into a single scaffold. For example, 3-(1H-indol-3-yl)pyrrolidine-2,5-diones with arylpiperazine groups showed dual activity .

- Structure-activity relationship (SAR) studies : Systematically vary substituents at N1 and C3 positions to balance affinity for multiple targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.